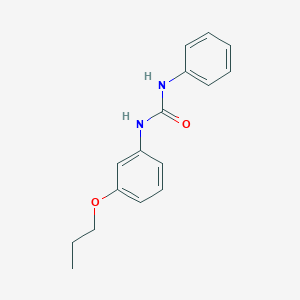![molecular formula C19H15ClN2O3 B267129 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267129.png)
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide, also known as FC-99, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of protein kinase B (AKT) pathway and the activation of caspase-3, a protein that plays a crucial role in inducing apoptosis. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the phosphorylation of AKT and its downstream targets, which leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has shown significant biochemical and physiological effects in various in vitro and in vivo studies. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
The advantages of using 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high purity, stability, and reproducibility. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is also relatively easy to synthesize, and its synthesis method can be scaled up for large-scale production. However, one of the limitations of using 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its low solubility in aqueous solutions. This can limit its use in certain assays and experiments.
将来の方向性
There are several future directions for the study of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. One of the areas of interest is the development of new derivatives of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide with improved solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in animal models and human subjects. The potential use of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in combination with other anticancer agents or anti-inflammatory agents is also an area of future research. Additionally, the study of the molecular targets of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide and its downstream signaling pathways can provide insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-furylmethylamine, followed by the reaction with N-(3-aminophenyl)anthranilic acid. This reaction yields 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide as a white solid with a melting point of 221-222°C. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC).
科学的研究の応用
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has shown potential in various scientific research applications. One of the significant applications of 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is as an anticancer agent. Studies have shown that 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway.
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
特性
製品名 |
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
分子式 |
C19H15ClN2O3 |
分子量 |
354.8 g/mol |
IUPAC名 |
3-[(3-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-6-1-4-13(10-15)19(24)22-16-7-2-5-14(11-16)18(23)21-12-17-8-3-9-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
InChIキー |
FFUUGEFPKIVUNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)

![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)

![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)